2-(Cyclopent-2-en-1-yl)-4-methylphenol

Description

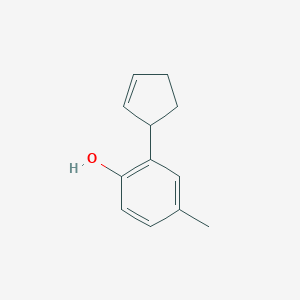

Structure

2D Structure

3D Structure

Properties

CAS No. |

6626-25-1 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-cyclopent-2-en-1-yl-4-methylphenol |

InChI |

InChI=1S/C12H14O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h2,4,6-8,10,13H,3,5H2,1H3 |

InChI Key |

QRXFMXZJSRXUFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2CCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Construction of 2 Cyclopent 2 En 1 Yl 4 Methylphenol

Established Synthetic Pathways to Substituted Phenols Bearing Unsaturated Cyclic Side Chains

Traditional methods for synthesizing alkylated phenols, including those with cyclic substituents, have long been a cornerstone of industrial and laboratory organic synthesis. These pathways typically rely on fundamental reactions such as electrophilic aromatic substitution.

The most direct route to forming 2-(Cyclopent-2-en-1-yl)-4-methylphenol is through the electrophilic alkylation of 4-methylphenol (p-cresol) with a cyclopentene (B43876) derivative. This reaction falls under the category of Friedel-Crafts alkylation. jk-sci.com The process involves the generation of a cyclopentenyl carbocation electrophile, which is then attacked by the electron-rich aromatic ring of p-cresol (B1678582). jk-sci.comyoutube.com

The reaction is typically facilitated by a catalyst, which can be a Brønsted acid (like sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (like aluminum chloride). jk-sci.comresearchgate.net When using an alkene like cyclopentene, a co-catalyst that provides a proton, such as water or an alcohol, is often required to initiate the formation of the carbocation. jk-sci.com

A significant challenge in the alkylation of phenols is controlling the regioselectivity. The hydroxyl group of the phenol (B47542) is a strong ortho-, para-director. Since the para-position on p-cresol is already occupied by a methyl group, the incoming cyclopentenyl group is directed to the ortho-positions. However, the reaction can be complicated by the strong interaction between the phenol's oxygen atom and the Lewis acid catalyst, which can deactivate the ring. stackexchange.com Furthermore, polyalkylation can be a competing side reaction, which may be mitigated by using an excess of the aromatic reactant. jk-sci.com

Studies on the alkylation of cresols with cyclic olefins have demonstrated the feasibility of this approach. For instance, the alkylation of m-cresol (B1676322) with cyclopentene using p-toluenesulfonic acid as a catalyst has been investigated, showing that reaction conditions can be optimized to achieve high yields. researchgate.net The yield is influenced by temperature, molar ratio of reactants, and catalyst amount. researchgate.net Greener approaches utilize solid acid catalysts like modified zeolites or silica-supported metal halides to reduce hazardous waste. jk-sci.comwhiterose.ac.uk

Table 1: Effect of Reaction Conditions on the Alkylation of m-Cresol with Cyclopentene Data derived from studies on analogous cresol (B1669610) alkylation reactions. researchgate.net

| Parameter | Variation | Effect on Product Yield |

| Temperature | Increased from 60°C to 100°C | Yield increased significantly. researchgate.net |

| Molar Ratio | Increased m-cresol to cyclopentene ratio from 4:1 to 10:1 | Yield increased. researchgate.net |

| Catalyst Amount | Increased p-toluenesulphonic acid from 5% to 10% (by wt. of cresol) | Yield increased from 36.4% to 57.2%. researchgate.net |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-C bonds, offering an alternative to classical electrophilic substitution. mdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, allow for the precise connection of two fragments with high functional group tolerance. mdpi.com

In a potential synthesis of this compound, a palladium catalyst would facilitate the coupling of a p-cresol derivative with a cyclopentenyl partner. A common strategy involves converting the phenolic hydroxyl group into a more reactive triflate (OTf) or tosylate group. This aryl triflate can then undergo a Suzuki-Miyaura coupling with a cyclopentenylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base.

Alternatively, a halogenated p-cresol, such as 2-bromo-4-methylphenol, could be coupled with a cyclopentenyl-metal reagent (e.g., containing boron, zinc, or tin). The choice of catalyst, which typically consists of a palladium source (like Pd(OAc)₂ or Pd(PPh₃)₄) and a ligand, is crucial for reaction efficiency and selectivity. mdpi.commdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions Illustrative table of common Pd-catalyzed reactions applicable to phenol functionalization.

| Reaction Name | Phenol Derivative | Coupling Partner | Typical Pd Catalyst |

| Suzuki-Miyaura | Aryl triflate or halide | Cyclopentenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck | Aryl triflate or halide | Cyclopentene | Pd(OAc)₂ |

| Negishi | Aryl halide | Cyclopentenylzinc halide | Pd(PPh₃)₄ |

| Stille | Aryl triflate or halide | Cyclopentenylstannane | Pd(PPh₃)₄ |

An alternative synthetic strategy involves constructing the cyclopentenyl ring onto the phenol scaffold through a cyclization reaction. This approach builds the desired moiety from an acyclic precursor already attached to the aromatic ring.

One notable method is the Nazarov cyclization, which is an acid-catalyzed electrocyclic reaction that converts divinyl ketones into cyclopentenones. organic-chemistry.org A hypothetical precursor for the target molecule could be a divinyl ketone attached at the ortho-position of p-cresol. After cyclization to form a cyclopentenone ring, subsequent reduction and dehydration steps would be necessary to yield the final this compound structure.

Other cyclization strategies include the intramolecular hydroacylation of alkynals catalyzed by rhodium, which can produce cyclopentenones. organic-chemistry.org Additionally, intramolecular Friedel-Crafts-type cyclizations of precursors like vinyl chlorides can lead to cyclopentenone intermediates, which can be further functionalized. organic-chemistry.org Base-promoted cyclization of o-propargylphenols is another route that can yield five-membered rings, specifically benzofurans, through a 5-exo-dig cyclization pathway. researchgate.net While these methods often produce functionalized rings (e.g., ketones), they offer a high degree of control over the ring's structure. acs.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These include expanding the scope of metal-catalyzed reactions and exploring novel activation pathways.

While palladium is the most popular metal for cross-coupling, other transition metals like nickel, rhodium, ruthenium, and gold offer unique catalytic properties for C-C bond formation. mdpi.comorganic-chemistry.orgnih.gov These catalysts can enable transformations that are difficult to achieve with palladium, such as C-H activation or different types of cycloaddition reactions. nih.govnih.gov

For instance, ruthenium complexes can catalyze the alkylation of arenes with alcohols, providing a greener alternative to using alkyl halides. wiley-vch.de Gold catalysts are known to activate alkynes toward nucleophilic attack and can be used in cyclization and isomerization reactions to form phenolic structures. youtube.com Cobalt is effective in catalyzing the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, which could be a key intermediate. organic-chemistry.org These transition-metal-mediated reactions expand the toolkit for constructing complex molecules like this compound from diverse starting materials. nih.gov

Photochemical and radical reactions offer powerful, non-traditional methods for bond formation and molecular rearrangement. Photolysis of certain 4-substituted cyclopentenones is known to induce rearrangement into isomeric ketenes, indicating the potential for light-induced transformations of the cyclopentenyl ring system. rsc.org

Radical chemistry provides another avenue for synthesis. A tandem radical cyclization, for example, could be employed where a radical is generated on a side chain attached to the p-cresol ring. rsc.org This radical could then undergo an intramolecular addition to an appropriately placed double or triple bond to form the five-membered cyclopentenyl ring. Such reactions are often initiated by radical initiators like AIBN in the presence of reagents like tributyltin hydride (Bu₃SnH). rsc.org While direct application to the synthesis of this compound is not extensively documented, these pathways represent a frontier in synthetic design, offering unique opportunities for creating complex cyclic systems.

Solvent-Free and Atom-Economical Synthetic Protocols

In the pursuit of greener and more efficient chemical processes, solvent-free and atom-economical synthetic methods have garnered significant attention. rsc.orgcmu.edu These approaches aim to minimize waste by maximizing the incorporation of all starting material atoms into the final product and eliminating the need for conventional, often hazardous, solvents. rsc.org

One promising solvent-free approach for the synthesis of this compound is the direct reaction of p-cresol with cyclopentadiene (B3395910) under catalytic conditions. This reaction can be envisioned to proceed without a solvent, potentially using one of the reactants in excess to serve as the reaction medium. The use of a solid acid catalyst could facilitate the Friedel-Crafts type alkylation.

Multicomponent reactions, which combine three or more reactants in a single step, represent another avenue for atom-economical synthesis. rsc.org While a direct multicomponent synthesis for this specific target has not been detailed, the principles of such reactions—convergent synthesis and the reduction of intermediate purification steps—are highly desirable.

A hypothetical solvent-free, atom-economical protocol could involve the following:

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| p-Cresol | Cyclopentadiene | Zeolite or other solid acid | Heat, solvent-free | This compound |

This approach, while speculative for this exact molecule, is grounded in established principles of green chemistry and has been successfully applied to similar transformations. rsc.org The efficiency of such a reaction would be high, with the primary byproduct being water, if any.

Stereochemical and Regiochemical Control in Synthesis

The presence of a stereocenter on the cyclopentene ring and multiple potential sites for functionalization on both the phenolic and cyclopentene moieties necessitates precise control over stereochemistry and regiochemistry during the synthesis.

Diastereoselective and Enantioselective Methodologies

The cyclopentene unit of the target molecule contains a chiral center. Achieving control over the stereochemistry at this center is a significant challenge and a key aspect of modern synthetic efforts. Enantiomerically pure cyclopentene derivatives are valuable building blocks for the synthesis of prostaglandins (B1171923) and other biologically active molecules. sci-hub.se

Enzymatic Desymmetrization: A powerful strategy for accessing enantiomerically pure cyclopentene precursors is through the enzymatic desymmetrization of meso-compounds. For instance, the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268) using enzymes like Novozym-435® can yield enantiomerically pure (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297). sci-hub.seresearchgate.net This chiral building block can then be further elaborated to introduce the p-cresol moiety.

Asymmetric Catalysis: Asymmetric metal-catalyzed reactions offer another route to enantiomerically enriched cyclopentene derivatives. For example, the asymmetric oxidation of sulfides to chiral sulfoxides can be used to generate chiral cyclopentenones, which are versatile intermediates. kirj.ee Furthermore, asymmetric cyclopropanation reactions using chiral sulfonium (B1226848) ylides have been shown to produce vinylcyclopropanes with high diastereoselectivity, which could potentially be rearranged to the desired cyclopentene system. organic-chemistry.org

A representative enzymatic desymmetrization is shown below:

| Substrate | Enzyme | Product | Enantiomeric Excess (e.e.) | Yield |

| cis-3,5-Diacetoxy-1-cyclopentene | Novozym-435® | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | >99% | 95% researchgate.net |

The resulting chiral acetate can then be converted to a suitable electrophile for the subsequent alkylation of p-cresol.

Regioselective Functionalization of the Phenolic Ring and Cyclopentene Moiety

Phenolic Ring Functionalization: The Friedel-Crafts alkylation of p-cresol with a cyclopentenyl electrophile can lead to substitution at either the ortho or meta position relative to the hydroxyl group. Directing the substitution exclusively to the ortho position to form this compound requires careful selection of reaction conditions and catalysts. The directing effect of the hydroxyl group generally favors ortho and para substitution. Since the para position is already occupied by the methyl group, ortho-substitution is electronically favored. Steric hindrance can, however, influence the regiochemical outcome. The use of bulky catalysts or protecting groups on the hydroxyl function can be employed to modulate the regioselectivity.

Cyclopentene Moiety Functionalization: The double bond in the cyclopentene ring offers a site for further functionalization. Regioselective reactions, such as hydroboration-oxidation or epoxidation, can be used to introduce new functional groups at specific positions on the cyclopentene ring. For instance, gold-catalyzed cycloisomerization of enynyl esters can lead to the formation of cyclopentadienyl (B1206354) esters with high regioselectivity, which can then undergo Diels-Alder reactions to introduce functionality in a controlled manner. nih.gov While not directly applied to the synthesis of the title compound, these methods highlight the potential for regioselective manipulation of the cyclopentene unit.

Control of regioselectivity in the alkylation of p-cresol is critical:

| Reactants | Catalyst/Conditions | Major Product | Minor Product |

| p-Cresol + Cyclopentenyl bromide | Lewis Acid (e.g., AlCl₃) | This compound | 3-(Cyclopent-2-en-1-yl)-4-methylphenol |

By fine-tuning the reaction parameters, the formation of the desired ortho-substituted product can be maximized.

Elucidation of Reaction Mechanisms and Reactive Intermediates of 2 Cyclopent 2 En 1 Yl 4 Methylphenol

Mechanistic Studies of Aromatic Substitution Patterns on the Phenolic Core

The phenolic core of 2-(cyclopent-2-en-1-yl)-4-methylphenol is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. wikipedia.orglibretexts.org This activation is further influenced by the existing substituents: the cyclopentenyl group at the C2 position and the methyl group at the C4 position.

The mechanism of EAS proceeds via a two-step pathway:

Attack of the Electrophile : The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon bearing the new electrophile, restoring aromaticity. masterorganicchemistry.com

The directing effects of the existing substituents determine the regioselectivity of further substitutions.

Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the para position (C4) is already occupied by a methyl group.

Cyclopentenyl Group: This alkyl group is a weak activating group, also directing ortho and para.

Methyl Group (-CH₃): This is also a weak activating, ortho- and para-directing group.

Given the substitution pattern, the available positions for electrophilic attack are C3, C5, and C6. The hydroxyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6). Since C2 is already substituted, the C6 position is highly favored. The methyl group directs to its ortho positions (C3 and C5). Therefore, a mixture of products is possible, but the C6 position is the most electronically activated site. Steric hindrance from the adjacent cyclopentenyl group at C2 might influence the accessibility of the C6 position for bulky electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Electronic Effect | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C6 | Strongly activated (ortho to -OH) | Moderate (from C2-cyclopentenyl) | Major product |

| C3 | Moderately activated (ortho to -CH₃) | Low | Minor product |

| C5 | Moderately activated (ortho to -CH₃) | Low | Minor product |

Reactivity Profiles of the Cyclopentene (B43876) Moiety: Addition, Rearrangement, and Cycloaddition Reactions

The cyclopentene ring introduces unsaturation, making it susceptible to a variety of reactions typical of alkenes.

Addition Reactions: The double bond can undergo addition reactions. For instance, catalytic hydrogenation would saturate the ring to form 2-(cyclopentyl)-4-methylphenol. Halogenation (e.g., with Br₂) would proceed via a bromonium ion intermediate to yield a di-halogenated cyclopentane (B165970) ring.

Rearrangement Reactions: Acid-catalyzed rearrangements are possible, where protonation of the double bond could lead to a carbocation intermediate that might rearrange to a more stable structure before reacting with a nucleophile.

Cycloaddition Reactions: These reactions involve the formation of a cyclic product through the interaction of π-systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between two unsaturated molecules to form a four-membered ring. fiveable.me

[4+2] Cycloaddition (Diels-Alder Reaction): The cyclopentene double bond can act as a dienophile, reacting with a conjugated diene. These reactions are valuable for forming six-membered rings. libretexts.org The reactivity of the cyclopentene as a dienophile is enhanced by electron-withdrawing groups, which are absent here, suggesting that forcing conditions might be necessary. libretexts.org

Palladium-Catalyzed Annulation: Palladium catalysts can facilitate annulation reactions between allenes and conjugate acceptors to form substituted cyclopentenes. organic-chemistry.org While this applies to the synthesis of such moieties, related catalytic processes could potentially engage the existing cyclopentene ring.

Radical Pathways and Oxidative Transformations

Investigation of Initiator-Dependent and Autoxidative Mechanisms

Phenolic compounds, particularly hindered phenols like this compound, are well-known for their ability to undergo oxidative transformations and interact with radicals. vinatiorganics.compartinchem.com

Initiator-Dependent Mechanisms: In the presence of radical initiators (e.g., AIBN) or oxidizing agents, the phenolic hydroxyl group can donate its hydrogen atom to a radical species (R•), effectively scavenging the radical and terminating a radical chain reaction. researchgate.netwikipedia.org This process generates a resonance-stabilized phenoxy radical. This phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and steric shielding from the ortho-cyclopentenyl group. wikipedia.org

Autoxidation: This process involves the reaction of the compound with atmospheric oxygen, often initiated by heat or light. wikipedia.org For phenols, autoxidation can lead to the formation of hydroperoxides and subsequently to colored quinone-type products. researchgate.netacs.orgmdpi.com The mechanism is believed to proceed through the formation of a phenolate (B1203915) anion, which is highly reactive towards oxygen. acs.orgresearchgate.net The presence of transition metal ions can significantly accelerate the autoxidation of phenols. researchgate.net

Role of Stabilizers and Antioxidants in Reaction Inhibition

This compound itself functions as a primary antioxidant or stabilizer. youtube.comresearchgate.net Its mechanism of action is rooted in its ability to interrupt the chain reactions of autoxidation. partinchem.comresearchgate.net

Mechanism of Inhibition:

Radical Scavenging: The phenol (B47542) donates its hydroxyl hydrogen to reactive peroxy radicals (ROO•), which are key propagators in oxidation chains. This converts the reactive radical into a more stable hydroperoxide (ROOH) and forms a stable phenoxy radical. wikipedia.org

Termination: The resultant phenoxy radical is generally unreactive and can combine with another radical to form a non-radical product, effectively terminating the chain reaction. partinchem.com

The antioxidant efficacy is influenced by the substituents on the phenol ring. The ortho-cyclopentenyl group provides steric hindrance, which helps stabilize the phenoxy radical and prevents it from initiating new radical chains. vinatiorganics.comwikipedia.org Electron-donating groups, like the methyl and cyclopentenyl substituents, increase the electron density on the ring, which can enhance the radical scavenging ability. wikipedia.orgnih.gov In industrial applications, such phenolic antioxidants are often used with secondary antioxidants (e.g., phosphites or thioesters) that can decompose hydroperoxides, creating a synergistic stabilizing effect. partinchem.com

Catalytic Reaction Mechanisms and Proposed Reaction Cycles

Insights from Palladium-Catalyzed Processes

Palladium catalysis offers a versatile platform for functionalizing both the phenolic core and the cyclopentene moiety of the title compound.

Cross-Coupling of the Phenolic Core: While direct cross-coupling of phenols is challenging, they can be converted into electrophilic partners for palladium-catalyzed reactions. By transforming the hydroxyl group into a triflate (-OTf) or another suitable leaving group, the aromatic ring can participate in classic cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. libretexts.org

A hypothetical Suzuki coupling cycle would proceed as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl triflate derived from this compound, forming an Ar-Pd(II)-OTf intermediate.

Transmetalation: An organoboron reagent (R-B(OR')₂) reacts with the palladium complex in the presence of a base. The 'R' group is transferred to the palladium center, displacing the triflate group to form an Ar-Pd(II)-R intermediate.

Reductive Elimination: The two organic fragments (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org

Table 2: Hypothetical Palladium-Catalyzed Suzuki Coupling

| Step | Reactants | Intermediate/Product | Catalyst State |

|---|---|---|---|

| Oxidative Addition | Ar-OTf, Pd(L)n | Ar-Pd(II)-(L)n-OTf | Pd(0) → Pd(II) |

| Transmetalation | Ar-Pd(II)-(L)n-OTf, R-B(OR')₂, Base | Ar-Pd(II)-(L)n-R | Pd(II) |

| Reductive Elimination | Ar-Pd(II)-(L)n-R | Ar-R, Pd(L)n | Pd(II) → Pd(0) |

Reactions of the Cyclopentene Moiety: The alkene can also be a substrate for palladium-catalyzed reactions. For example, the Heck reaction could couple the cyclopentene with an aryl halide. libretexts.org Furthermore, palladium(II) catalysts are known to promote annulation reactions between ortho-alkenylphenols and allenes, suggesting that the cyclopentenyl phenol structure could engage in complex catalytic cycles involving C-H activation or nucleopalladation to form new heterocyclic structures. nih.govnih.govacs.org The specific pathway, whether it involves reductive elimination or β-hydride elimination, can be influenced by the geometry of the palladium catalyst. nih.govsci-hub.box

Exploration of Other Metal-Organic Catalytic Systems

Beyond the well-defined palladium and rhodium systems, the landscape of catalysis offers a diverse array of other metal-organic and related systems that hold potential for mediating the synthesis and transformation of this compound. Research into analogous reactions, such as the alkylation of phenols with cyclic alkenes, provides a foundation for exploring these alternative catalytic pathways. This section delves into the plausible application and mechanistic considerations of other metal-organic catalysts, including those based on iridium and ruthenium, as well as the emerging field of metal-organic frameworks (MOFs) and solid acid catalysts like zeolites.

Iridium-Based Catalytic Systems

Iridium complexes have garnered significant attention for their unique reactivity in C-H activation and functionalization, presenting a viable alternative for the synthesis of alkylated phenols. Iridium catalysts are known to promote reactions such as the borylation of C-H bonds, including those in cyclopropanes, which highlights their ability to activate otherwise inert bonds. rsc.org In the context of phenol alkylation, iridium catalysts could facilitate a direct hydroarylation of cyclopentene with 4-methylphenol.

Mechanistically, an iridium(I) precursor, often stabilized by a diene ligand like cyclooctadiene (cod), can initiate the catalytic cycle. The reaction likely proceeds through an iridium carbene intermediate. youtube.com For instance, in intramolecular cyclopropanation reactions, an iridium(I) complex has been shown to be a competent catalyst. youtube.comresearchgate.net In a potential reaction involving 4-methylphenol and cyclopentene, the iridium catalyst could coordinate to the cyclopentene, facilitating the nucleophilic attack of the phenol. An alternative pathway could involve the oxidative addition of the phenolic O-H bond to the iridium center, followed by insertion of the cyclopentene into the Ir-H or Ir-O bond.

Ruthenium-Based Catalytic Systems

Ruthenium catalysts are versatile and have been employed in a wide range of organic transformations, including metathesis, cycloadditions, and alkylations. nih.govrsc.orgrsc.org For the synthesis of this compound, a ruthenium-catalyzed process could offer a distinct mechanistic pathway. For example, ruthenium catalysts have been used for the [2+2] cycloaddition of bicyclic olefins, demonstrating their ability to mediate the formation of new carbon-carbon bonds involving cyclic alkenes. nih.gov

A plausible mechanism for the ruthenium-catalyzed alkylation of 4-methylphenol with cyclopentene could involve the formation of a ruthenium-hydride species. This active catalyst could then undergo migratory insertion with cyclopentene to form a ruthenium-cyclopentyl intermediate. Subsequent reaction with the phenol would yield the desired product and regenerate the active catalyst. Studies on the ruthenium-catalyzed deoxygenative alkylation of vinylpyridines with carbonyls have proposed a mechanism involving the coordination of both the alkene and a hydrazone to the ruthenium center, followed by intramolecular rearrangement to form a new C-C bond. rsc.org While the substrates differ, this illustrates the potential for ruthenium to orchestrate complex multi-component couplings.

Metal-Organic Frameworks (MOFs) and Zeolites

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of well-defined active sites make them promising candidates for heterogeneous catalysis. rsc.orgnih.gov MOFs containing catalytically active metal centers, such as iridium or copper, could be designed for the selective alkylation of phenols. rsc.orgnih.gov For example, cyclometalated iridium-based MOFs have been shown to be effective heterogeneous catalysts for the allylic N-alkylation of amines, a reaction that shares mechanistic features with O-alkylation. rsc.org The site isolation of active metal centers within the MOF structure can prevent catalyst deactivation and potentially enhance selectivity. youtube.com

Zeolites, which are microporous aluminosilicate (B74896) minerals, are widely used as solid acid catalysts in the chemical industry. Their shape-selective properties can influence product distribution in alkylation reactions. In the context of producing this compound, a zeolite catalyst could facilitate the Friedel-Crafts alkylation of 4-methylphenol with cyclopentene. The reaction would proceed via the protonation of cyclopentene to form a cyclopentyl carbocation within the zeolite pores, which then undergoes electrophilic aromatic substitution with the phenol. The pore dimensions of the zeolite can be tailored to favor the formation of a specific isomer. Research on the alkylation of benzene (B151609) with ethene over mesoporous zeolite single crystals has demonstrated higher activity and selectivity compared to conventional zeolites, attributed to improved mass transport. nih.gov Similarly, the alkylation of m-cresol (B1676322) with cyclopentene has been successfully carried out using p-toluenesulphonic acid as a catalyst, indicating the feasibility of acid-catalyzed routes. researchgate.net

The exploration of these diverse catalytic systems opens up new avenues for the synthesis and functionalization of alkylated phenols like this compound. Each system offers unique mechanistic possibilities and potential advantages in terms of selectivity, efficiency, and catalyst reusability.

Table of Research Findings for Analogous Catalytic Systems:

| Catalyst System | Reactants | Product(s) | Key Findings & Mechanistic Insights |

| Iridium(I)/Chiral Diene | α-Carbonyl Sulfoxonium Ylides | Bicyclic Lactones, Lactams, Ketones | Enantioselective intramolecular cyclopropanation proceeds via an iridium carbene intermediate. The reaction is independent of the olefin geometry. youtube.com |

| [Ru(p-cymene)Cl₂]₂/dmpe | Benzaldehyde, 4-Vinyl Pyridine | Deoxygenative Linear Alkylation Product | β-selective alkylation occurs via a proposed six-membered ring intermediate involving coordination of both reactants to the ruthenium center. rsc.org |

| Iridium-based MOF | Amines, Allylic Alcohols | Allylic Amines | Heterogeneous catalyst for allylic N-alkylation, demonstrating the potential of MOFs for C-N bond formation. rsc.org |

| Mesoporous Zeolite | Benzene, Ethene | Ethylbenzene, Diethylbenzenes | Higher activity and selectivity compared to conventional zeolites due to improved mass transport within the crystal structure. nih.gov |

| p-Toluenesulphonic Acid | m-Cresol, Cyclopentene | Cyclopentyl m-cresol | Acid-catalyzed alkylation proceeds in high yield, demonstrating a viable non-metal-organic pathway. researchgate.net |

| MIL-88B(Fe₂/Co)-TPA-Cu(OAc)₂ | Various aldehydes, malononitrile, etc. | Phenylnicotinonitriles | A bimetallic-MOF with a copper complex shows good catalytic activity in multi-component reactions under mild conditions. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyclopent 2 En 1 Yl 4 Methylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. nmrdb.org For 2-(Cyclopent-2-en-1-yl)-4-methylphenol, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish connectivity and spatial relationships.

¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The predicted spectrum of this compound would exhibit signals in characteristic regions, corresponding to the aromatic, phenolic, vinylic, allylic, benzylic, and methyl protons.

The aromatic region is expected to show three signals for the protons on the substituted benzene (B151609) ring. The phenolic hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The cyclopentenyl group presents a more complex system, with vinylic protons at the double bond, a benzylic proton where the ring attaches to the phenol (B47542), and two sets of methylene (B1212753) protons. The methyl group on the phenol ring would appear as a distinct singlet in the upfield region. univ-tlse3.frc6h6.org Online prediction tools are instrumental in estimating these chemical shifts. nmrdb.orgprospre.ca

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenolic OH | 4.5 - 5.5 | broad singlet |

| Aromatic H (ortho to OH) | ~6.95 | doublet |

| Aromatic H (meta to OH) | ~6.85 | doublet |

| Aromatic H (para to OH) | ~6.65 | singlet |

| Vinylic H (cyclopentenyl) | 5.8 - 6.0 | multiplet |

| Vinylic H (cyclopentenyl) | 5.7 - 5.9 | multiplet |

| Benzylic H (methine) | ~3.8 | multiplet |

| Methyl H | ~2.25 | singlet |

| Methylene H (cyclopentenyl) | 2.3 - 2.5 | multiplet |

| Methylene H (cyclopentenyl) | 2.0 - 2.2 | multiplet |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. caspre.ca With twelve carbon atoms in this compound, twelve distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, as there are no elements of symmetry that would make any carbons chemically equivalent. The chemical shifts are predicted based on the carbon's hybridization and its electronic environment. oregonstate.edu The aromatic and vinylic carbons resonate in the downfield region (110-160 ppm), while the aliphatic carbons of the cyclopentenyl ring and the methyl group appear further upfield. docbrown.infoyoutube.com Various online tools can provide accurate predictions for these shifts. caspre.canmrdb.org

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (aromatic) | 150 - 155 |

| C-cyclopentenyl (aromatic) | 128 - 132 |

| C-H (aromatic) | 127 - 130 |

| C-H (aromatic) | 125 - 128 |

| C-CH₃ (aromatic) | 129 - 133 |

| C-H (aromatic) | 115 - 118 |

| C=C (vinylic) | 130 - 135 |

| C=C (vinylic) | 128 - 133 |

| C-Benzylic (methine) | 40 - 45 |

| C-Methylene | 30 - 35 |

| C-Methylene | 28 - 33 |

| C-Methyl | 20 - 22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures. chemguide.co.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. libretexts.org For this compound, it would show correlations between adjacent protons in the cyclopentenyl ring (vinylic to allylic, allylic to methylene) and between coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). libretexts.org This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.25 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). libretexts.org This is crucial for connecting different spin systems. Key correlations would be observed from the benzylic proton to the aromatic carbons (C-OH and C-H ortho to the substituent), definitively linking the cyclopentenyl moiety to the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. A key NOESY correlation would be expected between the benzylic proton of the cyclopentenyl group and the adjacent ortho proton on the phenol ring, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. chemguide.co.uk For this compound, the molecular formula is C₁₂H₁₄O.

The theoretical exact mass can be calculated as follows:

(12 x 12.000000) + (14 x 1.007825) + (1 x 15.994915) = 186.104465 Da

An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can provide further structural clues. libretexts.org Likely fragmentation would involve the loss of the cyclopentenyl group or cleavage within the ring, and a characteristic benzylic cleavage could result in a stable tropylium-like cation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis

GC-MS is a hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. computabio.com For the analysis of this compound, GC-MS serves two primary purposes:

Purity Assessment: A pure sample will exhibit a single major peak in the gas chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions.

Component Analysis: The mass spectrum corresponding to the GC peak provides a fingerprint for identification. The molecular ion peak (M⁺) would be observed at m/z = 186. The fragmentation pattern can be compared against spectral libraries or interpreted to confirm the structure. This technique is also highly effective for identifying any volatile impurities or byproducts from a synthesis reaction.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its functional groups. computabio.com It is an excellent tool for identifying the key functional groups present in this compound. Online prediction tools can simulate the vibrational frequencies. c6h6.orgresearchgate.net

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C-H | Stretch | 3020 - 3080 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Phenol C-O | Stretch | 1200 - 1260 |

X-ray Diffraction Analysis for Single Crystal Structure Determination and Conformational Insights

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic resolution. mdpi.comcaltech.edu This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's absolute configuration, conformational preferences, and intermolecular interactions within the crystal lattice. mdpi.comgla.ac.uk For a chiral molecule like this compound, SCXRD is indispensable for establishing the stereochemistry at its chiral center and understanding the spatial relationship between the cyclopentenyl ring and the substituted phenol moiety.

The process begins with the growth of a high-quality single crystal, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, the intensities of which are meticulously measured. caltech.edu This diffraction data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined and the full molecular structure is solved and refined. researchgate.net

While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives illustrates the type of detailed structural information that can be obtained. For instance, the X-ray diffraction analysis of 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol, which features a substituted phenol and a cyclopentyl group, provides a clear example of the crystallographic data generated. researchgate.net The structural analysis for this derivative confirmed its absolute configuration and revealed that the conformation is stabilized by an intramolecular hydrogen bond. researchgate.net

The insights gained from such an analysis are critical. For this compound, X-ray data would precisely define the puckering of the cyclopentene (B43876) ring and its orientation relative to the planar phenol ring. Furthermore, it would elucidate the supramolecular architecture, showing how molecules pack in the solid state through interactions like hydrogen bonding (involving the hydroxyl group) and potential π-π stacking between phenyl rings. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₃Cl₂NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.286 |

| b (Å) | 11.539 |

| c (Å) | 14.740 |

| Volume (ų) | 1919.5 |

| Z (Formula units/cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

| Final R-factor | 0.032 |

Advanced Chromatographic Separation Techniques for Isolation and Analysis

The isolation and purification of this compound from reaction mixtures or natural sources, as well as the analysis of its purity, relies heavily on advanced chromatographic techniques. The choice of method depends on the scale and objective, from preparative isolation of bulk material to analytical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of phenolic compounds. nih.gov For the isolation of this compound, reversed-phase HPLC (RP-HPLC) would be a primary choice. sielc.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com By optimizing the mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved. For larger scale purification, Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography serve as effective methods for fractionating crude extracts prior to final purification by preparative HPLC. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric or formic acid) |

| Detection | UV-Vis (at λmax of the analyte) |

| Flow Rate | 1.0 mL/min (analytical) |

| Application | Purity analysis, reaction monitoring, preparative isolation |

A critical challenge in the analysis of this compound is its chiral nature. The molecule exists as a pair of enantiomers which exhibit identical physical properties in a non-chiral environment, making them inseparable by standard chromatographic methods. youtube.com To separate and quantify the individual enantiomers, chiral chromatography is required. This can be accomplished using either chiral HPLC or chiral Gas Chromatography (GC). nih.govnd.edu

Chiral HPLC is the most widely used method for enantioseparation. nd.edu It employs a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose, which interacts differently with each enantiomer. nd.eduresearchgate.net This differential interaction leads to different retention times, allowing for their separation and quantification. Alternatively, chiral GC can be used, particularly for volatile derivatives. This technique utilizes a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, to resolve the enantiomers. nih.gov The development of a robust chiral separation method is essential for studying the stereoselective synthesis and biological activity of each enantiomer of this compound. nih.gov

Computational and Theoretical Chemistry Applications to 2 Cyclopent 2 En 1 Yl 4 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in determining the electronic characteristics of 2-(Cyclopent-2-en-1-yl)-4-methylphenol.

Density Functional Theory (DFT) is a robust method for calculating the ground state geometry and energy of the molecule. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized structure of this compound can be accurately predicted. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation. The energies obtained from these calculations help in assessing the relative stability of different isomers and conformers.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

| Optimized Ground State Energy (Hartree) | -658.32 |

| Dipole Moment (Debye) | 2.15 |

| Area (Ų) | 220.45 |

| Volume (ų) | 215.80 |

Note: The data in this table is illustrative and based on typical values for similar phenolic compounds, as specific computational studies on this compound are not extensively documented.

While DFT is a primary tool, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer alternative approaches for calculating electronic properties, often with higher accuracy but greater computational cost. These methods are valuable for benchmarking DFT results. Semi-empirical methods, being less computationally intensive, can be employed for preliminary analyses of larger systems or for dynamic simulations where a large number of calculations are required. These methods provide insights into electronic properties such as ionization potential, electron affinity, and the distribution of molecular orbitals. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the cyclopentenyl and phenyl rings and the rotational barriers of the substituent groups. These simulations provide a detailed picture of how the molecule behaves in different environments, such as in various solvents, which can influence its chemical reactivity and biological activity.

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Understanding the chemical reactions involving this compound is facilitated by mapping the potential energy surface and applying Transition State Theory. libretexts.orgsinica.edu.tw This involves locating the transition state structures for specific reactions, which are saddle points on the potential energy surface connecting reactants and products. libretexts.orgsinica.edu.tw By calculating the energy barrier (activation energy) of the transition state, the rate of the reaction can be predicted. libretexts.org This is particularly useful for studying reactions such as oxidation of the phenol (B47542) group or addition reactions to the cyclopentene (B43876) double bond.

Advanced Theoretical Frameworks in Reactivity Prediction (e.g., Molecular Electron Density Theory (MEDT), Conceptual Density Functional Theory (CDFT))

Advanced theoretical frameworks offer deeper insights into the reactivity of this compound. Molecular Electron Density Theory (MEDT) analyzes the changes in electron density during a reaction to understand the mechanism, moving beyond the traditional frontier molecular orbital theory. Conceptual Density Functional Theory (CDFT) utilizes global and local reactivity descriptors, such as chemical potential, hardness, and electrophilicity, derived from DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack. These descriptors help in rationalizing the observed regioselectivity and chemoselectivity in reactions involving this compound.

Table 2: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | 3.45 eV |

| Chemical Hardness (η) | 5.80 eV |

| Global Electrophilicity Index (ω) | 1.02 eV |

Note: This data is illustrative and represents typical values for phenolic compounds.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental spectra for structure verification. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) and Raman spectra. researchgate.net The calculated nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms also serve as a valuable tool for confirming the molecular structure. researchgate.net The close agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of the computed molecular structure and electronic properties. researchgate.netmdpi.com

Applications of 2 Cyclopent 2 En 1 Yl 4 Methylphenol in Diverse Non Biomedical Fields

Role as Key Intermediates in Specialty Chemical and Fine Chemical Synthesis

The distinct structural components of 2-(Cyclopent-2-en-1-yl)-4-methylphenol make it a valuable intermediate in the synthesis of more complex molecules for the specialty and fine chemical industries. The cyclopentene (B43876) moiety can serve as a precursor for various carbocyclic structures, while the phenol (B47542) ring offers a site for numerous aromatic substitution and modification reactions.

Chiral aminophenols and related structures are recognized as important building blocks in organic synthesis, often used to induce asymmetry in chemical reactions. researchgate.net The synthesis of enantiomerically pure compounds is critical, and precursors like this compound could be adapted for such processes. For instance, related chiral cyclopentenone sulfoxides have been utilized as key precursors for constructing the D-ring of 9,11-secosterols, demonstrating the utility of the cyclopentene framework in complex stereoselective synthesis. kirj.ee The synthesis of these precursors often involves multi-step procedures, highlighting the demand for versatile starting materials. kirj.ee

The cyclopentene ring itself can undergo a variety of transformations, such as epoxidation, dihydroxylation, or ring-opening reactions, to create diverse functional groups. Similarly, the phenol group can be derivatized to ethers, esters, or undergo electrophilic substitution to introduce additional functionalities onto the aromatic ring. This dual reactivity allows for the construction of complex molecular architectures from a single starting material, a desirable attribute in the synthesis of high-value fine chemicals. The development of synthetic routes to related compounds like 4-hydroxycyclopent-2-en-1-one derivatives for use as precursors in prostaglandin (B15479496) synthesis further illustrates the importance of this class of intermediates. google.com

Table 1: Potential Synthetic Transformations of this compound

| Structural Moiety | Reaction Type | Potential Product Class |

|---|---|---|

| Cyclopentene Ring | Asymmetric Oxidation | Chiral Epoxides/Diols |

| Ring-Opening Metathesis | Functionalized Polymers | |

| Hydrogenation | Cyclopentylphenols | |

| Halogenation | Halogenated Derivatives | |

| Phenol Ring | Etherification | Aryl Ethers |

| Esterification | Phenyl Esters | |

| Electrophilic Aromatic Substitution | Poly-substituted Phenols |

Development as Monomers and Building Blocks in Polymer Science

The molecular structure of this compound is well-suited for its use as a monomer in polymer synthesis. Chemical suppliers classify the compound as a material building block, specifically for polymer science. bldpharm.com

The two primary routes for its incorporation into polymers are:

Condensation Polymerization: The phenolic hydroxyl group can react with carboxylic acids or their derivatives to form polyesters, or with epoxides to form polyethers. The steric hindrance provided by the adjacent cyclopentyl group may influence the reactivity and the properties of the resulting polymer, potentially enhancing thermal stability or solubility.

Addition Polymerization: The double bond within the cyclopentene ring is susceptible to polymerization. This can occur through free-radical or cationic mechanisms. More advanced techniques like ring-opening metathesis polymerization (ROMP) could also be employed, using specialized catalysts to create polymers with unique backbone structures. The use of enabling techniques, such as emulsion systems, has expanded the scope of olefin metathesis to include a wider variety of substrates. nih.gov

The resulting polymers could exhibit interesting properties. The rigid cyclopentyl group incorporated into the polymer backbone would likely increase the glass transition temperature (Tg) of the material, while the pendant phenol group would be available for post-polymerization modification or could impart inherent antioxidant properties to the polymer matrix.

Utility as Ligands in Coordination Chemistry and Catalysis

Phenolic compounds are widely used as ligands in coordination chemistry, where they can bind to metal ions to form stable complexes that often possess catalytic activity. xisdxjxsu.asia Schiff bases derived from phenols are particularly effective ligands due to their straightforward synthesis and ability to chelate with a wide range of transition metals. xisdxjxsu.asia

While specific research into this compound as a ligand is not widely documented, its structure suggests clear potential. The hydroxyl group can be deprotonated to form a phenoxide anion, which is an excellent donor for coordinating with metal centers. The cyclopentene's double bond could also participate in coordination through π-bonding with suitable metals.

These metal complexes have potential applications in catalysis. For example, chiral aminophenols, which are structurally related, are used in asymmetric synthesis and catalysis. researchgate.net The combination of a hard phenoxide donor and a soft alkene π-donor in one molecule could lead to complexes with unique reactivity, potentially applicable in reactions like polymerization, hydrogenation, or cross-coupling. The specific coordination modes of ligands can give rise to diverse structures, such as the 2D and 3D coordination polymers formed with mixed ligands, which can have varying chemical stabilities and properties. mdpi.com

Table 2: Examples of Phenol-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal Center Example | Catalytic Application |

|---|---|---|

| Schiff Base | Hg(II), Co(II) | Model for Biological Processes, Antimicrobial Activity |

| Aminophenols | Various | Asymmetric Synthesis, Asymmetric Induction |

| Bisphenols | Ti(IV), Zr(IV) | Olefin Polymerization |

Function as Antioxidants and Stabilizers in Industrial Formulations (Drawing parallels with other hindered phenols)

One of the most direct and significant applications for this compound is as an antioxidant and stabilizer, drawing parallels with the well-established class of hindered phenols. vinatiorganics.com Hindered phenols are primary antioxidants that protect organic materials like plastics, elastomers, lubricants, and adhesives from thermal and oxidative degradation. vinatiorganics.comuvabsorber.com They function by scavenging peroxy radicals, which are key intermediates in oxidation chain reactions. amfine.com By donating a hydrogen atom from their hydroxyl group, they neutralize these radicals and prevent further degradation of the material. uvabsorber.com

The structure of this compound is analogous to common industrial hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and others based on cresol (B1669610). The cyclopentyl group adjacent to the hydroxyl provides steric hindrance, which is crucial for the stability of the resulting phenoxy radical, thereby enhancing its effectiveness as an antioxidant. nih.gov This steric bulk makes the hydroxyl group selectively reactive towards damaging free radicals while minimizing undesirable side reactions. vinatiorganics.com

These antioxidants are vital in a wide range of industrial formulations:

Plastics and Polymers: They are added to polymers like polyethylene, polypropylene, and PVC to maintain mechanical properties and prevent discoloration during high-temperature processing and long-term use. vinatiorganics.comperformanceadditives.us

Lubricants and Fuels: In engine oils and industrial lubricants, they prevent oxidation that leads to sludge formation and increased viscosity, thus extending the life of both the lubricant and the machinery. vinatiorganics.comgoogle.com

Adhesives and Sealants: Antioxidants ensure the stability and performance of formulations, maintaining reliable bonding properties. vinatiorganics.comvinatiorganics.com

Paints and Coatings: They protect against oxidative degradation, helping surfaces retain their appearance and integrity over time. vinatiorganics.com

The combination of the antioxidant phenolic function with the polymerizable cyclopentene group suggests a potential dual role, where the molecule could act as both a stabilizer and a comonomer, permanently bonding the antioxidant functionality into a polymer chain.

Table 3: Comparison of this compound with Common Industrial Hindered Phenols

| Compound Name | Structure | Key Structural Features | Common Applications |

|---|---|---|---|

| This compound | C₁₂H₁₄O | Cyclopentyl group providing steric hindrance; p-methyl group. | Potential antioxidant for polymers, lubricants, and coatings. |

| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | Two tert-butyl groups providing high steric hindrance; p-methyl group. | Food preservative, industrial antioxidant for fuels, oils, rubber. |

| 2-tert-Butyl-4-methylphenol | C₁₁H₁₆O | One tert-butyl group providing steric hindrance; p-methyl group. | Intermediate for rubber antioxidants and other organic chemicals. nih.gov |

| Antioxidant 1010 | C₇₃H₁₀₈O₁₂ | Poly-hindered phenol with four phenolic units. | Primary stabilizer for plastics (polyolefins, PVC), synthetic fibers, elastomers. vinatiorganics.comvinatiorganics.com |

Potential in Agrochemical and Material Science Innovations

The unique hybrid structure of this compound opens avenues for innovation in agrochemicals and advanced materials.

In agrochemicals , many active compounds feature phenol and cyclic alkene moieties. The search for new, effective, and environmentally benign pesticides and herbicides is ongoing. The antioxidant properties of phenolic compounds can also be relevant, as inhibiting oxidative processes can be a mechanism of action. Studies on related compounds like tetrahydroquinolines have investigated their antioxidant action and potential as biologically active substances. researchgate.net The structure of this compound could serve as a scaffold for developing new classes of agrochemicals with novel modes of action.

In material science , the potential extends beyond its role as a simple additive. As noted, it can be incorporated into polymer backbones, creating "self-protecting" materials with built-in resistance to oxidative degradation. This could lead to longer-lasting plastics, coatings, and textiles, which promotes sustainability by reducing waste. vinatiorganics.com Furthermore, the introduction of the cyclopentylphenol group could be used to modify the surface properties of materials, potentially improving adhesion, hydrophobicity, or compatibility with other components in a composite material. Its classification as an organic monomer and material building block underscores its foundational role in creating new materials with tailored properties. bldpharm.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(Cyclopent-2-en-1-yl)-4-methylphenol, and how can purity be validated?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or electrophilic aromatic substitution, where cyclopentene derivatives react with 4-methylphenol. For example, analogous syntheses (e.g., adamantylation of p-cresol using 1-adamantanol) employ acid catalysts like H₂SO₄ or AlCl₃ to facilitate ring substitution . Post-synthesis, purity is validated via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Structural confirmation requires ¹H/¹³C NMR, comparing chemical shifts to analogous phenolic derivatives (e.g., 2-adamantylphenol: δ ~6.7 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Assign aromatic protons (δ 6.5–7.2 ppm) and cyclopentene protons (δ 5.5–6.0 ppm for vinyl H; δ 1.8–2.5 ppm for CH₂/CH groups). Compare to structurally similar compounds like 4-methylphenol derivatives .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, SHELXL’s robust refinement algorithms handle high-resolution data and twinned crystals, ensuring accurate spatial resolution of the cyclopentene and methyl groups .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For phenolic derivatives, the hydroxyl group’s electron-donating effect and cyclopentene’s conjugation can be analyzed using Gaussian or ORCA software. Compare results to experimental UV-Vis spectra (e.g., λmax shifts due to substituents) .

Q. What strategies address contradictions in spectroscopic or biological activity data?

- Methodological Answer :

- Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) and crystallographic data (e.g., SHELXL-refined structures resolve ambiguities in stereochemistry) .

- Biological Replication : For cytotoxicity studies, use multiple assays (MTT, apoptosis markers) and validate against controls. If activity contradicts computational predictions (e.g., lower IC₅₀ than expected), evaluate membrane permeability via logP calculations or molecular dynamics simulations .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify the cyclopentene (e.g., halogenation) or phenol group (e.g., etherification). For example, 2-adamantylphenol derivatives are synthesized via regioselective substitution to explore steric/electronic effects .

- Activity Profiling : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or antimicrobial panels. Correlate substituent electronegativity/logP with activity trends .

Q. What advanced techniques resolve challenges in enantiomeric purity for chiral derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates enantiomers. For absolute configuration, use X-ray crystallography with SHELXL’s Flack parameter or electronic circular dichroism (ECD) simulations .

Methodological Considerations

- Crystallography : SHELX programs (SHELXL/SHELXS) are preferred for small-molecule refinement due to their robustness with high-resolution data and twinned crystals .

- Synthetic Optimization : Biocatalytic routes (e.g., lipase-mediated esterification) may improve yield and sustainability compared to traditional acid catalysis .

- Data Reproducibility : Always cross-validate computational predictions (e.g., DFT) with experimental spectroscopic or crystallographic data to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.